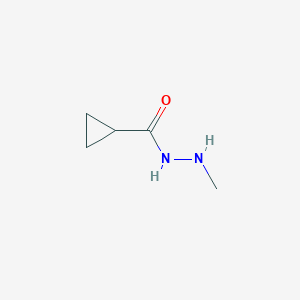
Chromiumpentacarbonyl(triethylphosphine)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromiumpentacarbonyl(triethylphosphine)- is an organometallic compound with the formula C₁₁H₁₅CrO₅P. It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triethylphosphine (P(C₂H₅)₃) ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromiumpentacarbonyl(triethylphosphine)- can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)₆) with triethylphosphine. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as tetrahydrofuran (THF) or toluene. The reaction proceeds as follows:
Cr(CO)6+P(C2H5)3→Cr(CO)5(P(C2H5)3)+CO
The reaction is usually conducted at elevated temperatures to facilitate the substitution of one carbonyl group with the triethylphosphine ligand .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Chromiumpentacarbonyl(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The triethylphosphine ligand or carbonyl groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while substitution reactions can produce a variety of chromium complexes with different ligands .
Applications De Recherche Scientifique
Chromiumpentacarbonyl(triethylphosphine)- has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organometallic complexes and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biochemical applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism by which Chromiumpentacarbonyl(triethylphosphine)- exerts its effects involves coordination chemistry principles. The chromium center can undergo various electronic and structural changes upon interaction with different ligands or reactants. These changes can influence the compound’s reactivity and catalytic properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chromium hexacarbonyl (Cr(CO)₆): A precursor to Chromiumpentacarbonyl(triethylphosphine)-, it has six carbonyl ligands and no phosphine ligand.
Chromium pentacarbonyl(triphenylphosphine) (Cr(CO)₅(PPh₃)): Similar structure but with a triphenylphosphine ligand instead of triethylphosphine.
Chromium pentacarbonyl(dimethylphenylphosphine) (Cr(CO)₅(PMe₂Ph)): Another variant with a different phosphine ligand.
Uniqueness
Chromiumpentacarbonyl(triethylphosphine)- is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligand. These properties can influence the compound’s reactivity, stability, and catalytic behavior, making it distinct from other chromium carbonyl complexes .
Propriétés
Formule moléculaire |
C11H15CrO5P |
|---|---|
Poids moléculaire |
310.20 g/mol |
Nom IUPAC |
carbon monoxide;chromium;triethylphosphane |
InChI |
InChI=1S/C6H15P.5CO.Cr/c1-4-7(5-2)6-3;5*1-2;/h4-6H2,1-3H3;;;;;; |
Clé InChI |
SNLOXDYNNHDAMZ-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)CC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)

![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)



![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13154088.png)






